1-(Hydroxymethyl)indole-2,3-dione
Overview
Description
1-(Hydroxymethyl)indole-2,3-dione is a chemical compound with the molecular formula C9H7NO3 . It is an indole-3-dione derivative, which is a class of compounds known for their diverse biological activities .
Synthesis Analysis
Indole derivatives are synthesized through various methods. For instance, the synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This process forms three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of 1-(Hydroxymethyl)indole-2,3-dione can be analyzed using the IUPAC Standard InChI: InChI=1S/C8H5NO2/c10-7-5-3-1-2-4-6 (5)9-8 (7)11/h1-4H, (H,9,10,11) . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Indole derivatives, including 1-(Hydroxymethyl)indole-2,3-dione, undergo various chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .Physical And Chemical Properties Analysis
The molecular weight of 1-(Hydroxymethyl)indole-2,3-dione is 147.1308 . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Anti-HIV Activity
Indole derivatives have been studied for their potential as anti-HIV agents. Molecular docking studies have been performed on novel indolyl and oxochromenyl xanthenone derivatives to evaluate their effectiveness against HIV-1 .
Plant Hormone Derivatives
Indole-3-acetic acid, a derivative produced by the degradation of tryptophan in higher plants, is an example of how indole compounds play a role in plant growth and development .
Neuro-Protection and Anti-Cancer Activities
Some indole derivatives have been synthesized to exhibit neuro-protective and anti-cancer activities. These compounds are being explored for their therapeutic potential in treating various diseases .
Aromaticity Studies
The aromaticity of indole rings and their complexes with metals like lithium has been a subject of theoretical studies, which can contribute to understanding their reactivity and potential applications in material science .
Synthesis of Biologically Active Compounds
Indoles are used in the synthesis of compounds that show vital properties for treating cancer cells, microbes, and different types of disorders in the human body .
Designing New Molecules
Isoindoline-1,3-dione, a related compound, has been used to design new molecules due to its wide range of applications. This highlights the versatility of indole derivatives in scientific research .
Future Directions
Indole derivatives, including 1-(Hydroxymethyl)indole-2,3-dione, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge , indicating a potential direction for future research.
Mechanism of Action
Target of Action
1-Hydroxymethyl-1H-indole-2,3-dione, also known as 1-(Hydroxymethyl)indole-2,3-dione or 1-(hydroxymethyl)indoline-2,3-dione, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful for the treatment of various disorders . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes . The interaction energy values decrease with the increase of the equilibrium distance of the cation from the oxygen atoms of the carbonyl group or the geometric center of the phenyl ring .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
1-(hydroxymethyl)indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-5-10-7-4-2-1-3-6(7)8(12)9(10)13/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGOPQDELUOKPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198920 | |
Record name | Indole-2,3-dione, 1-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50899-59-7 | |
Record name | 1-Hydroxymethylisatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50899-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole-2,3-dione, 1-(hydroxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050899597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-2,3-dione, 1-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Hydroxymethyl)indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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